molecular formula C10H13F3N2O B13592772 2,2,2-Trifluoro-1-(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one

2,2,2-Trifluoro-1-(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one

Cat. No.: B13592772
M. Wt: 234.22 g/mol
InChI Key: SCLJWFRIHFNHLU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one is an organic compound characterized by the presence of trifluoromethyl and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one typically involves the reaction of 1-isopropyl-3,5-dimethyl-1H-pyrazole with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Properties

Molecular Formula

C10H13F3N2O

Molecular Weight

234.22 g/mol

IUPAC Name

1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H13F3N2O/c1-5(2)15-7(4)8(6(3)14-15)9(16)10(11,12)13/h5H,1-4H3

InChI Key

SCLJWFRIHFNHLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)C(=O)C(F)(F)F

Origin of Product

United States

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